Iron telluride

Overview

Description

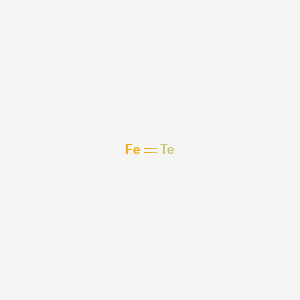

Iron Telluride (FeTe) is a member of layered materials and is considered as the parent material of the simplest family of iron-based superconductors . The crystal structure of this compound consists of a continuous stacking of FeTe layers, where a square-lattice layer of iron atoms is sandwiched between two twice-sparser layers of bonding chalcogen atoms .

Synthesis Analysis

This compound films of multiple phases can be grown using molecular beam epitaxy. By optimizing the substrate temperature, different phases of α-FeTe, β-FeTe, and FeTe2 can be fabricated . This compound nanorods have also been prepared from tellurium nanowires for the detection of H2O2 and glucose .

Molecular Structure Analysis

The crystal structure of this compound consists of a continuous stacking of FeTe layers, where a square-lattice layer of iron atoms is sandwiched between two twice-sparser layers of bonding chalcogen atoms .

Chemical Reactions Analysis

The reversible reaction mechanism, from the second cycle of the reaction of FeTe2 with K‐ions, is 2Fe + K5Te3 + K2Te ↔ 2FeTe1.1 + 1.8Te + 7K+ + 7e‐ .

Physical and Chemical Properties Analysis

Tellurium is a p-type semiconductor, demonstrates the phenomenon of piezoelectricity and becomes superconductive at 3.3 K . On melting, the specific volume increases by ca. 5%. Tellurium vapor is yellow-gold and consists mainly of Te2 molecules up to 2,000°C .

Scientific Research Applications

Mid-Infrared Lasers : Iron-doped telluride crystals, specifically Fe:CdTe, have been researched for their potential in developing high-energy, tunable mid-infrared lasers. These lasers are of interest for scientific, industrial, and medical applications, particularly in the spectral range of 5–7 μm (Frolov et al., 2021).

Magnetic and Orbital Order : Iron telluride (FeTe) displays unusual magnetic order and structural transitions. Studies suggest that these phenomena can be explained by correlated local moments with orbital degeneracy, coupled with a small density of itinerant electrons (Turner et al., 2009).

Topotactic Deintercalation : Research has shown that through a reaction of I2 vapor with Fe(1+x)Te, interstitial iron can be removed topotactically, affecting magnetic and crystallographic transitions in the compound. This technique could be useful for tuning the stoichiometry of superconducting phases in related materials (Rodriguez et al., 2010).

Enzyme Mimics for Glucose Detection : this compound nanorods have been synthesized as enzyme mimics for the detection of glucose, showcasing a potential application in biosensing technologies (Roy et al., 2012).

Magnetic and Thermal Properties : The magnetic and thermal properties of iron-doped lead telluride have been investigated, revealing that iron assumes a divalent state and impacts the thermal conductivity of the compound (Morelli et al., 2003).

Magnetism and Doping in this compound : Density functional studies have explored the electronic and magnetic properties of excess Fe in Fe1+xTe, finding that excess Fe provides electron doping and is strongly magnetic. This has implications for understanding superconductivity in these materials (Zhang et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tellanylideneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHZKATVXPFKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Fe]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeTe | |

| Record name | iron(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319007 | |

| Record name | Iron telluride (FeTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-63-2 | |

| Record name | Iron telluride (FeTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron telluride (FeTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron telluride (FeTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron telluride (FeTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)